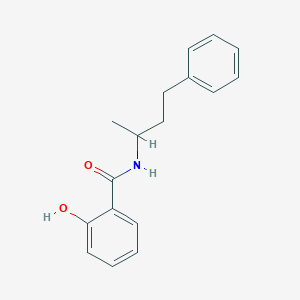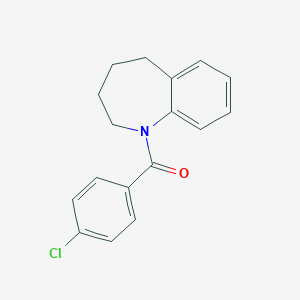
N-(4-cyanophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)nicotinamide (CPN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPN is a member of the nicotinamide family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)nicotinamide is not fully understood. However, it has been suggested that N-(4-cyanophenyl)nicotinamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-cyanophenyl)nicotinamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties, as well as antioxidant activity. Additionally, N-(4-cyanophenyl)nicotinamide has been found to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. N-(4-cyanophenyl)nicotinamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-cyanophenyl)nicotinamide in lab experiments is its ease of synthesis and purification. Additionally, N-(4-cyanophenyl)nicotinamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using N-(4-cyanophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving N-(4-cyanophenyl)nicotinamide. One area of interest is the development of new drugs based on N-(4-cyanophenyl)nicotinamide, particularly for the treatment of inflammation and cancer. Additionally, N-(4-cyanophenyl)nicotinamide may have potential applications in the development of new antibiotics and metal-organic frameworks. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl)nicotinamide and its effects on various biological systems.
Synthesemethoden
N-(4-cyanophenyl)nicotinamide can be synthesized through a simple two-step reaction involving the condensation of 4-cyanobenzoic acid with nicotinamide in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is a white crystalline solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)nicotinamide has been found to exhibit various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(4-cyanophenyl)nicotinamide has also been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, N-(4-cyanophenyl)nicotinamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Eigenschaften
Produktname |
N-(4-cyanophenyl)nicotinamide |
|---|---|
Molekularformel |
C13H9N3O |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |
InChI-Schlüssel |
DOUSPYHNWACVRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

